2,3-Dimethyl-but-2-enal

Description

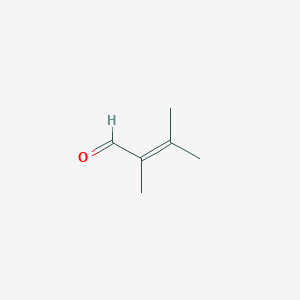

2,3-Dimethyl-but-2-enal is an α,β-unsaturated aldehyde characterized by a conjugated double bond between carbons 2 and 3 of a butenyl backbone, with methyl substituents at both positions. Its IUPAC name derives from this structure: the aldehyde group (-CHO) is at carbon 1, the double bond (C=C) spans carbons 2–3, and two methyl groups are attached to these carbons.

Properties

IUPAC Name |

2,3-dimethylbut-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(2)6(3)4-7/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSZRMLYTKMPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451989 | |

| Record name | 2,3-dimethyl-but-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-14-5 | |

| Record name | 2,3-dimethyl-but-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-but-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of acetone and acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enal.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes steps such as distillation and purification to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-but-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3-Dimethyl-but-2-enoic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield 2,3-Dimethyl-but-2-enol using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

Oxidation: 2,3-Dimethyl-but-2-enoic acid.

Reduction: 2,3-Dimethyl-but-2-enol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

2,3-Dimethyl-but-2-enal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-but-2-enal involves its reactivity with nucleophiles and electrophiles. The double bond and aldehyde group make it susceptible to addition and substitution reactions. The compound can form adducts with various biomolecules, influencing biological pathways and molecular targets.

Comparison with Similar Compounds

Key Inferred Properties:

- Molecular Formula : Likely C₆H₁₀O (based on but-2-enal [C₄H₆O] with two additional methyl groups).

- Molecular Weight : ~98.14 g/mol.

- Functional Groups : Aldehyde (-CHO) and conjugated diene (C=C).

Comparison with Structurally Similar Compounds

Crotonaldehyde (trans-2-Butenal)

Molecular Formula : C₄H₆O

CAS : 4170-30-3 (trans isomer)

Key Differences :

- Crotonaldehyde lacks methyl substituents on the double bond, making it less sterically hindered.

- Reactivity : The absence of methyl groups in crotonaldehyde facilitates faster nucleophilic addition (e.g., in aldol condensations) compared to 2,3-dimethyl-but-2-enal, where steric hindrance may slow reactions .

- Toxicity : Crotonaldehyde is a potent lachrymator and respiratory irritant; this compound may exhibit similar hazards due to its α,β-unsaturated aldehyde structure.

2,3-Dimethyl-2-butene (Alkene Analog)

Molecular Formula : C₆H₁₂

CAS : 563-79-1

Key Differences :

- Lacks the aldehyde group, reducing polarity and reactivity.

- Physical Properties : Lower boiling point (~85–90°C for the alkene vs. estimated ~120–140°C for the aldehyde) due to weaker intermolecular forces.

- Applications : Used in organic synthesis as a diene in Diels-Alder reactions; the aldehyde derivative could serve as a Michael acceptor or electrophile.

2,3-Dimethyl-1-butanol (Alcohol Analog)

Molecular Formula : C₆H₁₄O

CAS : 19550-30-2

Key Differences :

- The hydroxyl (-OH) group replaces the aldehyde, significantly altering chemical behavior.

- Safety: Alcohols are generally less reactive and toxic than aldehydes.

Data Tables

Table 1: Molecular Properties Comparison

Notes on Data Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.